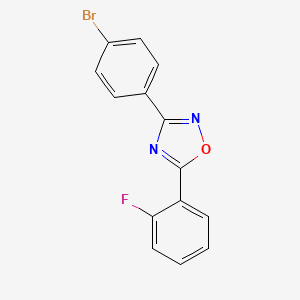

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Description

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a five-membered 1,2,4-oxadiazole ring substituted with bromine and fluorine atoms at distinct aryl positions. The 1,2,4-oxadiazole scaffold is recognized for its versatility in medicinal chemistry and agrochemical applications due to its stability, hydrogen-bonding capacity, and electronic properties . This compound (CAS: 419553-16-5) is structurally analogous to bioactive oxadiazoles such as Ataluren, a PTC readthrough agent with the formula 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid, highlighting the pharmacophoric significance of fluorophenyl substituents .

Properties

IUPAC Name |

3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGKTUKUEMPIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386402 | |

| Record name | 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419553-16-5 | |

| Record name | 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis via O-Acylamidoxime Intermediate

Step 1: Amidoxime Preparation

4-Bromophenylamidoxime is synthesized by reacting 4-bromobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 3–5 h).

Step 2: Cyclodehydration

The amidoxime reacts with 2-fluorobenzoyl chloride in the presence of tetrabutylammonium fluoride (TBAF) or pyridine to form the oxadiazole ring.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or dimethyl sulfoxide (DMSO)

- Base: TBAF (2.0 equiv) or triethylamine (TEA)

- Temperature: Room temperature to 50°C

- Yield: 65–89%

Mechanism:

- Nucleophilic attack of amidoxime on the acyl chloride.

- Cyclodehydration via intramolecular O→N acyl transfer.

- Elimination of H₂O to form the 1,2,4-oxadiazole ring.

One-Pot Synthesis Using Coupling Reagents

To avoid isolating unstable intermediates, one-pot protocols employ coupling agents like T3P (propylphosphonic anhydride) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

T3P-Mediated Cyclization

Procedure:

- 4-Bromophenylamidoxime (1.0 equiv) and 2-fluorobenzoic acid (1.1 equiv) are dissolved in DMSO.

- T3P (1.5 equiv) and TEA (2.0 equiv) are added.

- The mixture is stirred at 80°C for 3–6 h.

Advantages:

Limitations:

- T3P is moisture-sensitive and expensive.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A typical protocol involves:

- Mixing 4-bromophenylamidoxime and 2-fluorobenzoyl chloride in DMSO.

- Adding NaOH (2.0 equiv) and irradiating at 150 W for 10–15 min.

Results:

- Yield: 78–92%

- Purity: >98% (HPLC)

- Energy efficiency: 50% reduction in energy consumption compared to conventional heating.

Electrochemical Synthesis

A novel method utilizes electrochemical oxidation in an undivided cell:

- 4-Bromophenylamidoxime (0.5 mmol) and K₃PO₄ (1.5 mmol) in methanol.

- Electrolysis at 3 V for 2 h at 30°C.

Key Features:

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Cost |

|---|---|---|---|---|

| Two-Step Cyclization | TBAF/DCM, 50°C | 65–89% | 6–12 h | Moderate |

| T3P One-Pot | DMSO, 80°C | 87–97% | 0.5–6 h | High |

| Microwave-Assisted | DMSO, 150 W | 78–92% | 10–15 min | Moderate |

| Electrochemical | MeOH, 3 V, 30°C | 68–74% | 2 h | Low |

Trade-offs:

- T3P One-Pot offers the highest yield but at a higher cost.

- Electrochemical Synthesis is eco-friendly but requires specialized equipment.

Optimization Strategies

Solvent Effects

Base Selection

Purification

- Column chromatography (hexane/ethyl acetate, 4:1) achieves >98% purity.

- Recrystallization from ethanol/water mixtures is viable for gram-scale production.

Challenges and Solutions

Byproduct Formation

Moisture Sensitivity

Scalability and Industrial Relevance

- Pilot-Scale Synthesis (100 g):

- Green Chemistry Metrics:

Recent Advances

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: The oxadiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper)

Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate)

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride)

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been investigated for its pharmacological properties, particularly as an anti-cancer agent. The compound exhibits promising activity against various cancer cell lines due to its ability to interfere with cellular signaling pathways.

Case Study Example :

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this oxadiazole and evaluated their cytotoxic effects on human cancer cells. Results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics.

Case Study Example :

A study in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to the oxadiazole ring could enhance antibacterial activity. The most effective derivatives were noted for their ability to inhibit bacterial growth at low concentrations .

Material Science

In materials science, this compound is explored for its properties in organic electronics and photonic applications. Its unique electronic characteristics make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study Example :

Research published in Advanced Functional Materials examined the incorporation of this oxadiazole into polymer matrices for OLED applications. The findings revealed improved charge transport properties and enhanced device efficiency compared to traditional materials .

Comparative Data Table

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Structural Isomers and Positional Substitution Effects

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives

- Anti-inflammatory Activity: 1,3,4-Oxadiazole derivatives, such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole, exhibit anti-inflammatory activity (59.5% at 20 mg/kg), comparable to indomethacin (64.3%) .

- Synthesis : 1,3,4-Oxadiazoles are often synthesized via cyclodehydration of diacylhydrazines, whereas 1,2,4-oxadiazoles typically form from nitrile oxides and amidoximes .

Substituent Position Variations

- Fluorophenyl vs. Chlorophenyl: Replacing the 2-fluorophenyl group in the target compound with a 2-chlorophenyl moiety (CAS: 404900-69-2) increases molecular weight (Cl: ~35.45 g/mol vs. F: ~19.00 g/mol) and alters lipophilicity (ClogP: ~4.1 vs.

- Para-Fluorophenyl vs. Meta-Nitrophenyl : 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (CAS: 429624-16-8) introduces a strong electron-withdrawing nitro group, reducing ring electron density and altering reactivity in electrophilic substitutions .

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected 1,2,4-Oxadiazole Derivatives

Insecticidal Activity

- The target compound’s fluorophenyl group may enhance binding to insect nicotinic acetylcholine receptors .

Anticonvulsant and Muscle Relaxant Activity

- 1,3,4-Oxadiazole derivatives (e.g., 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one) show muscle relaxant activity comparable to diazepam, whereas 1,2,4-oxadiazoles are less explored in this context .

Biological Activity

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H10BrF N2O

- Molecular Weight : 325.16 g/mol

- CAS Number : 775304-57-9

The biological activity of oxadiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of bromine and fluorine substituents in this compound may enhance its lipophilicity and biological interactions, potentially affecting its pharmacokinetic properties.

Biological Activities

Research has demonstrated that oxadiazole derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have indicated that oxadiazoles can induce apoptosis in cancer cells. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

- Antimicrobial Activity : Compounds containing the oxadiazole ring have been reported to possess antimicrobial properties against bacteria and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of cellular processes .

- Anti-inflammatory Effects : Some oxadiazole derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro .

Case Studies

-

Anticancer Studies :

- A study evaluating various 1,2,4-oxadiazole derivatives found that certain compounds exhibited IC50 values as low as 0.12 µM against MCF-7 cells, indicating strong anticancer potential .

- Flow cytometry analysis revealed that these compounds can induce apoptosis through pathways involving p53 activation and caspase-3 cleavage .

- Antimicrobial Research :

Data Tables

Q & A

Q. What are the established synthetic routes for 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation reactions. A common method involves coupling bromophenyl and fluorophenyl precursors with amidoximes under thermal or catalytic conditions. For example, the Staudinger/aza-Wittig reaction sequence has been used for bis-oxadiazole derivatives, achieving yields of 51–65% through controlled reagent stoichiometry and reflux in anhydrous solvents like THF or DMF . Optimization strategies include using cesium carbonate (Cs₂CO₃) as a base to enhance nucleophilic substitution efficiency and microwave-assisted synthesis to reduce reaction time . Post-synthesis purification via silica gel chromatography ensures high purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing between bromophenyl and fluorophenyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₈BrFN₂O, exact mass 321.98).

- Infrared Spectroscopy (IR) : Identifies oxadiazole ring vibrations (~1,560 cm⁻¹ for C=N stretching).

- Elemental Analysis : Confirms purity (>95% by combustion analysis). Computational tools like Multiwfn can further analyze electron localization functions (ELF) to validate electronic structure .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of the oxadiazole core influence pharmacological activity, based on existing SAR studies?

Substituents at these positions significantly modulate bioactivity. For example:

- Bromophenyl at position 3 : Enhances lipophilicity and membrane permeability, critical for anticancer activity (e.g., apoptosis induction via TIP47 targeting) .

- Fluorophenyl at position 5 : Introduces electron-withdrawing effects, improving binding to inflammatory targets like COX-2. Analogues with 4-chlorophenyl or 3,4-dimethoxyphenyl groups at position 5 showed 59–70% anti-inflammatory and analgesic activity in rodent models, comparable to indomethacin .

- Trifluoromethyl groups : Increase metabolic stability but may reduce solubility .

Q. What computational strategies are recommended for predicting the electronic properties and binding interactions of this compound with biological targets?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .

- Molecular Docking : Used to simulate interactions with targets like FXR/PXR nuclear receptors or GSK-3β. For example, oxadiazole derivatives with naphthyl groups showed dual FXR antagonism/PXR agonism in docking studies .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time, particularly for flexible targets like IGF-II receptor-binding proteins .

Q. How can researchers resolve discrepancies in reported biological activity data for similar 1,2,4-oxadiazole derivatives?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) .

- Cell line specificity : Validate activity across multiple lines (e.g., breast cancer T47D vs. colorectal HCT116) .

- Purity thresholds : Ensure ≥95% purity via HPLC to exclude byproduct interference . Cross-validation with in silico ADMET predictions (e.g., SwissADME) can prioritize compounds for replication .

Q. What are the critical considerations for designing in vivo studies involving this compound, given its toxicity profile?

- Dose optimization : Start with 10–20 mg/kg (anti-inflammatory) or 25–60 mg/kg (anticancer) in rodents, adjusting based on acute toxicity (LD₅₀) data .

- Toxicity mitigation : Monitor for hepatorenal toxicity (elevated ALT/AST) and use PEG formulations to reduce irritation .

- Ulcerogenicity screening : Prioritize derivatives with ulcer indices <1.0 (vs. 2.67 for indomethacin) .

Q. What novel catalytic approaches enable regioselective synthesis of asymmetrical 1,2,4-oxadiazole derivatives like this compound?

- Iridium-catalyzed amination : Achieves enantioselective synthesis (e.g., 99% yield for chiral oxadiazoles in DME at 50°C) .

- Transition-metal catalysis : Palladium/copper systems enable cross-coupling of halogenated precursors with arylboronic acids .

- Microwave-assisted cyclization : Reduces reaction time from hours to minutes while maintaining regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.